Tricos-10-yne

Description

Properties

CAS No. |

65388-56-9 |

|---|---|

Molecular Formula |

C23H44 |

Molecular Weight |

320.6 g/mol |

IUPAC Name |

tricos-10-yne |

InChI |

InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-19,21,23H2,1-2H3 |

InChI Key |

FMOUUMCEGFVSDA-UHFFFAOYSA-N |

Canonical SMILES |

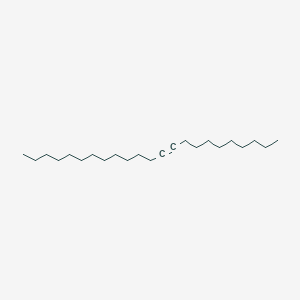

CCCCCCCCCCCCC#CCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tricos 10 Yne and Analogous Long Chain Alkynes

Dehydrohalogenation Routes from Vicinal and Geminal Dihalidesnih.gov

A foundational method for synthesizing alkynes involves the double dehydrohalogenation of alkyl dihalides. perlego.combyjus.comunacademy.com This process entails the removal of two equivalents of a hydrogen halide (HX) from a dihaloalkane, typically facilitated by a strong base. unacademy.comjove.com The reaction proceeds through two successive E2 elimination steps. jove.comntu.edu.sg The starting dihalides can be either vicinal, with halogens on adjacent carbons, or geminal, with both halogens on the same carbon. ntu.edu.sgyoutube.com

Vicinal dihalides are commonly prepared by the halogenation of alkenes. uomustansiriyah.edu.iqmasterorganicchemistry.com For instance, reacting an alkene with bromine (Br₂) or chlorine (Cl₂) yields the corresponding 1,2-dihaloalkane. masterorganicchemistry.comlibguides.com Subsequent treatment with a strong base induces the elimination of HX to first form a vinylic halide and then the alkyne. byjus.comunacademy.com

Geminal dihalides can be synthesized from ketones. jove.comntu.edu.sg For example, treating a ketone with phosphorus pentachloride can produce a geminal dichloride. ntu.edu.sg Similar to vicinal dihalides, these geminal dihalides undergo double dehydrohalogenation to yield the target alkyne. jove.comyoutube.com

Optimization of Base Systems for Efficient Elimination Reactionsnih.gov

The choice of base is critical for the efficiency and outcome of the dehydrohalogenation reaction. Strong bases are required to facilitate the twofold elimination. libretexts.orgpressbooks.pub

Commonly used strong bases include:

Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a very effective and frequently used base system for this transformation. unacademy.comjove.comntu.edu.sg Its high basicity allows the reaction to proceed at relatively low temperatures. libguides.com When synthesizing terminal alkynes, three equivalents of NaNH₂ may be necessary, as the terminal alkyne is acidic enough to be deprotonated by the amide ion. libretexts.orgpressbooks.publibretexts.org A subsequent workup with water or a mild acid is then required to protonate the resulting acetylide ion. jove.comntu.edu.sg

Potassium hydroxide (B78521) (KOH) , typically in an alcoholic solvent and at higher temperatures, can also be used. libguides.comkarazin.ua However, with KOH, the first elimination is significantly faster than the second, which can allow for the isolation of the intermediate haloalkene. libguides.com Using KOH can also lead to isomerization of the triple bond to a more stable internal position, which can be a disadvantage if a terminal alkyne is the desired product. msu.edulibretexts.org

Potassium tert-butoxide (K⁺ [CH₃]₃CO⁻) is another strong base often employed, particularly for primary alkyl halides. wordpress.com

The selection between these bases depends on the specific substrate and the desired product. For terminal alkynes, NaNH₂ is often preferred to avoid isomerization and to trap the product as its salt. msu.edulibretexts.org

Regioselectivity Control in Asymmetric Dihalide Precursors

When the dehydrohalogenation of an asymmetric dihalide can lead to more than one alkyne product, regioselectivity becomes a key consideration. The regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product. karazin.uawordpress.com In the context of alkyne synthesis, this can influence the position of the triple bond.

However, the base can influence this outcome. For example, a sterically hindered base like potassium tert-butoxide may favor the formation of the less substituted product. wordpress.com In the case of forming terminal alkynes from vicinal dihalides, base attack at the less hindered primary carbon is generally favored. msu.edu

Carbon-Carbon Coupling Reactions for Alkyne Formation

Carbon-carbon coupling reactions are powerful tools for synthesizing complex molecules, including long-chain alkynes like tricos-10-yne. These methods often involve the use of transition metal catalysts to facilitate the formation of new C-C bonds.

Transition Metal-Catalyzed Alkyne Synthesis (e.g., Sonogashira Coupling of Terminal Alkyne Precursors)frontiersin.org

The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org

The reaction's mild conditions, including the possibility of running it at room temperature and in aqueous media, make it suitable for the synthesis of complex molecules. wikipedia.org For the synthesis of an internal alkyne like this compound, a Sonogashira coupling could involve reacting a terminal alkyne with an appropriate alkyl halide. researchgate.net While traditionally used for aryl and vinyl halides, the Sonogashira reaction has been extended to include alkyl halides. researchgate.net

Variations of the Sonogashira reaction exist, including copper-free versions that have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org Other metals, such as nickel and gold, have also been explored as catalysts. wikipedia.org

Table of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Key Features | Typical Substrates |

|---|---|---|

| Pd(0) / Cu(I) | Classic and widely used, mild reaction conditions. wikipedia.org | Terminal alkynes and aryl/vinyl halides. wikipedia.org |

| Copper-free Pd | Avoids alkyne dimerization. libretexts.org | Similar to classic system. |

| Nickel-catalyzed | Allows coupling of non-activated alkyl halides. wikipedia.org | Terminal alkynes and alkyl halides. wikipedia.org |

| Gold-catalyzed | Heterogeneous catalysis. wikipedia.org | Phenylacetylene and iodobenzene. wikipedia.org |

Emerging Methodologies for Direct Alkynylation Approaches

Direct C-H bond alkynylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgscispace.com This approach involves the direct coupling of a C-H bond with an alkynylating agent. acs.org

Significant progress has been made in the direct alkynylation of heteroarenes and arenes. acs.orgnih.gov These reactions are often catalyzed by transition metals like palladium. acs.orgnih.gov For instance, palladium catalysts have been used for the direct C-H alkynylation of electron-rich heterocycles with bromoalkynes. nih.gov

More recently, methods for the direct dehydrogenative cross-coupling of C-H bonds with terminal alkynes have been developed. cas.cn These reactions typically employ a catalyst, such as a palladium salt, and an oxidant to facilitate the coupling and suppress the unwanted homocoupling of the terminal alkyne. cas.cn While much of the focus has been on aryl C-H bonds, the development of methods for the direct alkynylation of unactivated C(sp³)-H bonds is an active area of research. acs.org

Homologation and Chain Elongation Strategies for this compound Synthesis

Synthesizing a long-chain alkyne like this compound often requires strategies to extend the carbon chain of a smaller precursor.

One common method for chain elongation is the alkylation of acetylide anions. libretexts.orgjove.com Terminal alkynes are weakly acidic and can be deprotonated by a strong base like sodium amide to form a nucleophilic acetylide anion. pressbooks.publibretexts.org This anion can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, thereby extending the chain. libretexts.orgjove.comyoutube.com This process can be repeated to build up longer carbon chains. jove.com

Another approach to chain extension is through one-carbon homologation reactions of carbonyl compounds. rsc.orgresearchgate.net Several named reactions achieve this transformation, including:

Corey-Fuchs reaction : This two-step method converts an aldehyde into a terminal alkyne with one additional carbon atom. rsc.org It involves the formation of a dibromoalkene from the aldehyde, followed by treatment with a strong base. rsc.org

Seyferth-Gilbert homologation : This reaction uses an α-diazophosphonate reagent to convert aldehydes or ketones into alkynes with one extra carbon. chem-station.com

Ohira-Bestmann modification : This is a variation of the Seyferth-Gilbert homologation that uses a modified reagent, allowing for milder reaction conditions. chem-station.comresearchgate.net

These homologation strategies can be used sequentially to build up the desired chain length before or after the formation of the alkyne functionality. researchgate.net For instance, an aldehyde can be homologated to a terminal alkyne, which can then be further elongated via alkylation of its acetylide.

Wittig-Type and Related Olefination Reactions for Alkyne Precursors

The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. Current time information in Bangalore, IN.mdpi.comvedantu.com While not a direct method for alkyne synthesis, it provides a reliable route to alkene precursors, which can then be converted to the corresponding alkyne. For the synthesis of a long-chain internal alkyne like this compound, a plausible strategy involves the initial synthesis of tricos-10-ene via a Wittig reaction, followed by bromination and subsequent double dehydrobromination to yield the target alkyne.

The first step in this sequence is the preparation of a phosphonium ylide, also known as a Wittig reagent. vedantu.commasterorganicchemistry.com This is typically achieved by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide, such as 1-bromodecane, to form a phosphonium salt. masterorganicchemistry.com The phosphonium salt is then treated with a strong base, for instance, n-butyllithium (n-BuLi) or sodium amide (NaNH2), to deprotonate the carbon adjacent to the phosphorus atom, generating the nucleophilic ylide. masterorganicchemistry.com

The synthesized ylide is then reacted with a suitable long-chain aldehyde, in this case, tridecanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.comorganic-chemistry.org This intermediate then fragments to yield the desired alkene (tricos-10-ene) and triphenylphosphine oxide, the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org Non-stabilized ylides, such as the one derived from 1-bromodecane, typically favor the formation of the (Z)-alkene. organic-chemistry.org

The resulting alkene, tricos-10-ene, can then be converted to this compound. This transformation is generally accomplished in a two-step sequence. First, the alkene is treated with bromine (Br2) to form the vicinal dibromide, 10,11-dibromotricosane. libretexts.org Following this, a double dehydrobromination reaction is carried out using a strong base, such as sodium amide in liquid ammonia, to eliminate two equivalents of hydrogen bromide and form the carbon-carbon triple bond of this compound. libretexts.orglongdom.org

Table 1: Hypothetical Wittig-Based Synthesis of this compound Precursor

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|---|

| 1. Ylide Formation | Decyltriphenylphosphonium bromide | n-Butyllithium | - | Tetrahydrofuran (B95107) (THF) | Decylidenetriphenylphosphorane |

| 2. Olefination | Decylidenetriphenylphosphorane | Tridecanal | - | Tetrahydrofuran (THF) | (Z)-Tricos-10-ene |

| 3. Bromination | (Z)-Tricos-10-ene | Bromine (Br₂) | - | Dichloromethane | 10,11-Dibromotricosane |

| 4. Dehydrobromination | 10,11-Dibromotricosane | Sodium Amide (NaNH₂) | - | Liquid Ammonia | This compound |

Cadiot-Chodkiewicz Coupling and Other Alkynylation Approaches

While the Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes through the reaction of a terminal alkyne with a 1-haloalkyne, it is not the most direct approach for synthesizing mono-alkynes like this compound. rsc.orgwikipedia.orgalfa-chemistry.com A more direct and widely employed strategy for the synthesis of long-chain internal alkynes is the alkylation of terminal alkynes. longdom.orgfiveable.memasterorganicchemistry.com

This methodology leverages the enhanced acidity of the terminal proton of a 1-alkyne (pKa ≈ 25), which allows for its removal by a strong base to form a highly nucleophilic acetylide anion. libretexts.orgmasterorganicchemistry.com Common bases used for this deprotonation include sodium amide (NaNH2), n-butyllithium (n-BuLi), or lithium amide. libretexts.orgthieme-connect.de

For the synthesis of this compound, this approach can be envisioned in two ways. One route involves the deprotonation of 1-dodecyne (B1581785) with a strong base to generate the dodecynylide anion. This nucleophile is then reacted with a primary alkyl halide, such as 1-bromoundecane, in an SN2 reaction. masterorganicchemistry.com The acetylide anion displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired internal alkyne, this compound. This reaction is typically carried out in a suitable solvent like liquid ammonia or tetrahydrofuran (THF). thieme-connect.de It is crucial to use a primary alkyl halide to favor the SN2 pathway, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions with the strongly basic acetylide anion. masterorganicchemistry.com

Alternatively, the synthesis could commence with 1-undecyne, which would be deprotonated to form the undecynylide anion. Subsequent reaction with 1-bromododecane (B92323) would also furnish this compound. The choice between these two complementary pathways may depend on the commercial availability and cost of the starting terminal alkynes and alkyl halides. This method is often preferred for its efficiency and atom economy in constructing long-chain internal alkynes. thieme-connect.de

Table 2: Alkynylation Approach to this compound

| Step | Terminal Alkyne | Base | Alkyl Halide | Solvent | Product |

|---|---|---|---|---|---|

| 1A | 1-Dodecyne | Sodium Amide (NaNH₂) | 1-Bromoundecane | Liquid Ammonia | This compound |

| 1B | 1-Undecyne | n-Butyllithium (n-BuLi) | 1-Bromododecane | Tetrahydrofuran (THF) | This compound |

Chemical Reactivity and Mechanistic Investigations of Tricos 10 Yne Transformations

Electrophilic Addition Reactions of the Alkyne Moiety

The reactivity of the alkyne functional group in tricos-10-yne is characterized by its ability to undergo electrophilic addition reactions. libretexts.orglibretexts.org In these reactions, the π bonds of the alkyne act as a nucleophile, attacking an electrophile. jove.com This initial step typically leads to the formation of an intermediate, which is then attacked by a nucleophile to yield the final addition product. The presence of two π bonds allows for the possibility of a second addition reaction, depending on the stoichiometry of the reagents. libretexts.orglibretexts.org

Alkynes, including this compound, readily react with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). masterorganicchemistry.com The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen to the alkyne results in the formation of a dihaloalkene. libretexts.orglibretexts.org

The halogenation of alkynes typically proceeds through an anti-addition mechanism, leading to the formation of a trans-dihaloalkene. libretexts.orglibretexts.orgjove.com The reaction is initiated by the electrophilic attack of the halogen molecule on the alkyne's π system. This leads to the formation of a cyclic halonium ion intermediate, a three-membered ring containing a positively charged halogen atom. libretexts.orgjove.commasterorganicchemistry.com This bridged intermediate is then attacked by a halide ion from the side opposite to the bridge (backside attack), resulting in the opening of the ring and the formation of a vicinal dihalide with trans stereochemistry. libretexts.orgjove.com The formation of this bridged-ion intermediate is a key feature of the halogenation of both alkenes and alkynes. masterorganicchemistry.com However, the cyclic halonium ion formed from an alkyne is more strained than that from an alkene due to the presence of a double bond within the three-membered ring, which constrains the sp² hybridized carbons. jove.commasterorganicchemistry.com

Table 1: Halogenation of this compound (First Addition)

| Reactant | Reagent (1 equiv.) | Intermediate | Product | Stereochemistry |

| This compound | Br₂ | Cyclic bromonium ion | (E)-10,11-Dibromotricos-10-ene | trans |

| This compound | Cl₂ | Cyclic chloronium ion | (E)-10,11-Dichlorotricos-10-ene | trans |

| This compound | I₂ | Cyclic iodonium (B1229267) ion | (E)-10,11-Diiodotricos-10-ene | trans |

Table 2: Halogenation of this compound (Second Addition)

| Reactant | Reagent (excess) | Final Product |

| (E)-10,11-Dibromotricos-10-ene | Br₂ | 10,10,11,11-Tetrabromotricosane |

| (E)-10,11-Dichlorotricos-10-ene | Cl₂ | 10,10,11,11-Tetrachlorotricosane |

| (E)-10,11-Diiodotricos-10-ene | I₂ | 10,10,11,11-Tetraiodotricosane |

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is another important electrophilic addition reaction. libretexts.orgmasterorganicchemistry.com These reactions are regioselective and generally follow Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms. libretexts.orgchemistrysteps.com

The mechanism for the hydrohalogenation of alkynes is often depicted as proceeding through a vinyl cation intermediate. libretexts.orgwikipedia.orgjove.com The reaction is initiated by the protonation of the alkyne by the hydrogen halide. masterorganicchemistry.com This electrophilic attack by the proton (H⁺) on one of the sp-hybridized carbons of the triple bond leads to the formation of a vinyl cation. libretexts.orgwikipedia.org This intermediate is a carbocation where the positive charge resides on a carbon atom that is part of a double bond. wikipedia.org The stability of the vinyl cation is a crucial factor in determining the reaction pathway. However, vinyl cations are generally less stable than their alkyl carbocation counterparts, which can make electrophilic additions to alkynes slower than to alkenes. libretexts.org

For an asymmetric internal alkyne like this compound, the initial protonation can occur at either of the two sp-hybridized carbons (C-10 or C-11). This leads to the formation of two different vinyl cation intermediates. Subsequent attack by the halide ion (X⁻) on each of these intermediates results in a mixture of two isomeric vinyl halides. libretexts.orglibretexts.org The relative amounts of the two isomers formed depend on the relative stabilities of the two possible vinyl cation intermediates. While Markovnikov's rule is typically applied to terminal alkynes, in the case of an internal alkyne with different alkyl substituents, the positive charge will preferentially form on the carbon that is better able to stabilize it, though this can often lead to a mixture of products. youtube.com

Table 3: Hydrohalogenation of this compound (First Addition)

| Reactant | Reagent (1 equiv.) | Possible Vinyl Cation Intermediates | Product Mixture |

| This compound | HBr | Cation at C-10 and Cation at C-11 | (Z/E)-10-Bromotricos-10-ene and (Z/E)-11-Bromotricos-10-ene |

| This compound | HCl | Cation at C-10 and Cation at C-11 | (Z/E)-10-Chlorotricos-10-ene and (Z/E)-11-Chlorotricos-10-ene |

| This compound | HI | Cation at C-10 and Cation at C-11 | (Z/E)-10-Iodotricos-10-ene and (Z/E)-11-Iodotricos-10-ene |

Note: The reaction can produce a mixture of (Z) and (E) isomers for each regioisomer.

Vinyl Cation Intermediates and Stabilization

Hydration Reactions (e.g., Kucherov Reaction) and Enol-Keto Tautomerization

The hydration of alkynes is a classic method for the synthesis of carbonyl compounds. For internal alkynes, this transformation typically yields ketones. libretexts.orgjove.com The acid-catalyzed hydration, often facilitated by a mercury(II) salt like mercuric sulfate (B86663) (HgSO₄), is known as the Kucherov reaction. chemistrysteps.comorganicchemistrytutor.com

When this compound undergoes hydration, the reaction proceeds through a series of well-established mechanistic steps. Initially, the alkyne's π bond performs a nucleophilic attack on the mercuric ion (Hg²⁺), leading to the formation of a cyclic mercurinium ion intermediate. Current time information in Bangalore, IN. Water then attacks one of the carbons of the former triple bond. For a symmetrical alkyne like this compound, attack on either C-10 or C-11 is equally probable and leads to the same product. libretexts.orgchemistrysteps.com This results in an organomercury enol after deprotonation. libretexts.org

The enol intermediate is generally unstable and rapidly isomerizes to a more stable keto form through a process called enol-keto tautomerization. Current time information in Bangalore, IN.libretexts.org This tautomerization is characterized by the migration of a proton and the relocation of the double bond. Current time information in Bangalore, IN. The equilibrium heavily favors the keto form due to the greater strength and stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). Current time information in Bangalore, IN.masterorganicchemistry.com In an acidic medium, the tautomerization involves protonation of the enol's double bond at the alpha-carbon, followed by deprotonation of the hydroxyl group to yield the ketone. libretexts.orgaakash.ac.in

For this compound, being a symmetrical alkyne, the hydration reaction is not subject to regioselectivity issues that affect unsymmetrical alkynes, and it yields a single ketone product: tricosan-11-one. jove.comchemistrysteps.com

Reaction Summary: Hydration of this compound

| Reactant | Reagents | Intermediate | Product |

| This compound | H₂O, H₂SO₄, HgSO₄ | Tricos-10-en-11-ol | Tricosan-11-one |

Radical and Catalytic Addition Reactions

Beyond hydration, the triple bond of this compound is susceptible to various addition reactions, including those proceeding through radical or catalytic pathways. These methods offer alternative strategies for functionalizing the alkyne core.

Thiol-yne Click Chemistry: Mechanistic Pathways and Catalysis

The thiol-yne reaction, a powerful example of click chemistry, involves the addition of a thiol across an alkyne. This reaction can be initiated by radical initiators or UV irradiation and typically proceeds via a free-radical mechanism. jove.compearson.com The process is highly efficient and atom-economical. Current time information in Bangalore, IN.aakash.ac.in

The radical-mediated thiol-yne reaction occurs in a stepwise manner. First, a radical initiator generates a thiyl radical (RS•) from the thiol (R-SH). This thiyl radical then adds to the alkyne, in this case, this compound, to form a vinyl sulfide (B99878) radical intermediate. Current time information in Bangalore, IN. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the alkenyl sulfide product and regenerating a thiyl radical, which continues the chain reaction. jove.com

Anti-Markovnikov Addition Pathways

In the context of radical additions to alkynes, the regioselectivity is described as anti-Markovnikov. libretexts.orgpearson.com This means the thiyl radical adds to one of the sp-hybridized carbons, and the hydrogen atom adds to the other. For a symmetrical internal alkyne like this compound, the concept of regioselectivity is moot, as addition of the thiyl radical to either C-10 or C-11 results in the same constitutional isomer of the product. Current time information in Bangalore, IN. The radical addition pathway ensures the formation of a linear thioether structure rather than a branched one. chemistrysteps.com

E/Z Selectivity in Monoaddition Products

A key characteristic of the thiol-yne monoaddition is the formation of a mixture of (E)- and (Z)-alkenyl sulfide stereoisomers. pearson.comucalgary.ca The lack of significant stereoselectivity is a common feature of radical additions to internal alkynes. Current time information in Bangalore, IN. The final E/Z ratio of the vinyl sulfide product can be influenced by several factors, including the reaction conditions and the structure of the reactants. However, achieving high stereoselectivity often requires specific catalysts or reaction setups. ucalgary.canih.gov For the standard radical-initiated reaction with this compound, a mixture of E- and Z-isomers of the corresponding alkenyl sulfide is expected.

Formation of Alkenyl Sulfides

The initial product of the thiol-yne reaction with this compound is an alkenyl sulfide (also known as a vinyl sulfide). pearson.com Depending on the stoichiometry of the reactants, the reaction can be controlled to favor this monoaddition product. If an excess of the thiol is used or under prolonged reaction times, a second addition of the thiol to the newly formed double bond of the alkenyl sulfide can occur, leading to a dithioether product. jove.com However, the primary transformation under controlled conditions is the formation of the alkenyl sulfide. Current time information in Bangalore, IN.

Hydroboration-Oxidation Mechanisms and Product Regioselectivity

Hydroboration-oxidation is a two-step synthetic sequence that converts alkynes into carbonyl compounds. jove.comaakash.ac.in This reaction is complementary to acid-catalyzed hydration, particularly for terminal alkynes where it produces aldehydes instead of ketones. masterorganicchemistry.com

The mechanism begins with the hydroboration step, where a borane (B79455) reagent, such as borane (BH₃) or a bulky dialkylborane like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond. chemistrysteps.comlibretexts.org The use of bulky boranes is crucial to prevent a second hydroboration reaction on the resulting vinylborane (B8500763). libretexts.org The addition is a concerted, syn-addition, where the boron and hydrogen atoms add to the same face of the triple bond. organicchemistrytutor.com

For internal alkynes, the boron atom can add to either of the two sp-hybridized carbons. If the alkyne is unsymmetrical, a mixture of two different ketone products will be formed. libretexts.orgpearson.com However, for a symmetrical internal alkyne such as this compound, the addition of borane to either C-10 or C-11 leads to the same vinylborane intermediate. libretexts.orgjove.com Consequently, there is no issue of regioselectivity, and a single product is expected. libretexts.orgpearson.com

The second step is the oxidation of the vinylborane intermediate. This is typically achieved using hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH). ucalgary.ca The oxidation replaces the boron atom with a hydroxyl (-OH) group, forming an enol intermediate (tricos-10-en-11-ol). chemistrysteps.com As seen in hydration reactions, this enol is unstable and immediately tautomerizes to its more stable keto isomer. masterorganicchemistry.com The final product of the hydroboration-oxidation of this compound is, therefore, the ketone tricosan-11-one. jove.com

Reaction Summary: Hydroboration-Oxidation of this compound

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. Sia₂BH or 9-BBN2. H₂O₂, NaOH | Tricos-10-en-11-ol | Tricosan-11-one |

Advanced Spectroscopic Analysis and Structural Elucidation of Tricos 10 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Alkyne Carbon and Proton Environments

In ¹H NMR spectroscopy, the protons on the carbons adjacent to the triple bond (propargylic protons) in tricos-10-yne are of particular interest. These protons typically resonate in the range of 2.0-3.0 ppm. This chemical shift is downfield from typical alkane protons due to the deshielding effect of the sp-hybridized carbons.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. The sp-hybridized carbons of the alkyne group in internal alkynes like this compound typically appear in the region of 70-100 ppm. openochem.org The specific chemical shifts of the C-10 and C-11 carbons in this compound would be influenced by the long alkyl chains attached to them.

| Nucleus | Typical Chemical Shift (ppm) | Environment in this compound |

| ¹H | 2.0 - 3.0 | Protons on C-9 and C-12 (propargylic) |

| ¹³C | 70 - 100 | Carbons of the triple bond (C-10 and C-11) openochem.org |

| ¹³C | ~10 - 40 | Aliphatic chain carbons |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignmentslibretexts.org

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the propargylic protons on C-9 and C-12 and their neighboring methylene (B1212753) protons, helping to establish the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals of the C-9 and C-12 methylenes to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between carbons and protons. In the context of this compound, HMBC would show correlations from the propargylic protons on C-9 to the alkyne carbons C-10 and C-11, and similarly from the C-12 protons to C-10 and C-11, thus confirming the position of the triple bond within the long alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry through space correlations, in a flexible molecule like this compound, NOESY can provide information about the spatial proximity of different parts of the alkyl chains, revealing folding or other conformational preferences in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₂₃H₄₄). By comparing the experimentally measured accurate mass with the theoretical mass calculated for the chemical formula, the identity of the compound can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The fragmentation of alkynes often occurs at the carbon-carbon bond alpha to the triple bond, leading to the formation of resonance-stabilized propargyl cations. jove.com For this compound, cleavage at the C9-C10 and C11-C12 bonds would be expected, resulting in characteristic fragment ions that reveal the position of the alkyne within the long chain. The analysis of these fragmentation pathways provides unambiguous structural information. jove.com

| Technique | Information Obtained | Application to this compound |

| HRMS | Accurate mass-to-charge ratio | Determination of the elemental formula C₂₃H₄₄ |

| MS/MS | Fragmentation patterns | Confirmation of the alkyne position through cleavage at C9-C10 and C11-C12 bonds |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

The most characteristic vibrational mode for an alkyne is the C≡C stretching vibration. For an internal alkyne like this compound, this vibration typically appears in the range of 2100-2260 cm⁻¹ in the IR spectrum. libretexts.org However, if the alkyne is symmetrically substituted, this peak can be weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. libretexts.org

In such cases, Raman spectroscopy is a valuable complementary technique. The C≡C stretch in symmetrical or near-symmetrical internal alkynes often gives a strong signal in the Raman spectrum. umsl.edu Therefore, the combination of IR and Raman spectroscopy can provide a definitive identification of the alkyne functionality in this compound.

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity for this compound |

| Infrared (IR) Spectroscopy | C≡C stretch | 2100-2260 libretexts.org | Weak to medium |

| Raman Spectroscopy | C≡C stretch | 2100-2260 | Strong |

Infrared (IR) Spectroscopy for Alkyne Stretch Characterization

Infrared (IR) spectroscopy is a principal technique for identifying the functional groups within a molecule. For alkynes, the characteristic stretching vibration of the carbon-carbon triple bond (C≡C) is a key diagnostic feature.

In the case of this compound, an internal alkyne, the C≡C stretching absorption is expected to appear in the spectral region of 2100-2260 cm⁻¹. orgchemboulder.com However, the intensity of this peak is often weak and can sometimes be absent altogether. uobabylon.edu.iqwpmucdn.com This is because the C≡C bond in a symmetrically substituted or nearly symmetric internal alkyne results in a very small or zero change in dipole moment during the stretching vibration, a prerequisite for a strong IR absorption. uobabylon.edu.iqjove.com

In contrast, terminal alkynes exhibit a strong, narrow C-H stretching band at approximately 3300 cm⁻¹, which is absent in internal alkynes like this compound. orgchemboulder.comjove.com The presence of sp³ C-H stretching bands between 2850 and 3000 cm⁻¹ would also be expected due to the long alkyl chains of the molecule. uc.edu

Table 1: Characteristic IR Absorption Frequencies for Alkynes

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Internal Alkyne (R-C≡C-R') | C≡C Stretch | 2100-2260 | Weak to very weak (sometimes absent) | Intensity depends on the symmetry of substitution. orgchemboulder.comuobabylon.edu.iq |

| Terminal Alkyne (R-C≡C-H) | C≡C Stretch | 2100-2150 | Weak to medium | Generally stronger than in internal alkynes. jove.com |

| Terminal Alkyne (R-C≡C-H) | ≡C-H Stretch | ~3300 | Strong, sharp | A key diagnostic peak for terminal alkynes. orgchemboulder.comuc.edu |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Strong | Present in molecules with alkyl chains. uc.edu |

Raman Spectroscopy for Triple Bond Vibrational Modes

Raman spectroscopy serves as a complementary technique to IR spectroscopy, particularly for the analysis of non-polar bonds. stellarnet.us The C≡C triple bond, while often weak in the IR spectrum of internal alkynes, typically produces a strong signal in Raman spectroscopy due to the significant change in polarizability during its vibration. uc.edunih.gov

For an internal alkyne like this compound, the Raman signal for the C≡C stretch is anticipated to be around 2200 cm⁻¹. rsc.orgresearchgate.net This region of the Raman spectrum, often referred to as the "silent region" (approximately 1800 to 2800 cm⁻¹), is advantageous because it is generally free from interfering signals from other biological or organic molecules. rsc.org The exact position and intensity of the Raman signal can be influenced by the molecular structure and environment. researchgate.net For instance, conjugation with other π-systems can increase the intensity of the Raman signal. nih.govrsc.org

Table 2: Comparison of IR and Raman Activity for Alkyne Bonds

| Bond Type | IR Activity | Raman Activity | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Internal C≡C | Weak/Absent | Strong | ~2200 rsc.orgresearchgate.net |

| Terminal C≡C | Medium | Strong | ~2100 rsc.orgresearchgate.net |

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of this compound and for isolating its derivatives. The choice of method depends on the volatility and polarity of the compounds .

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. spectroinlets.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. longdom.org As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. spectroinlets.com

For long-chain alkanes, which share structural similarities with this compound, fragmentation often occurs at C-C bonds, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.eduwhitman.edu The molecular ion peak, though sometimes faint in long-chain compounds, is crucial for determining the molecular weight. whitman.edu The fragmentation of alkynes often preferentially occurs at the bond between the α and β carbons relative to the triple bond, which can lead to characteristic resonance-stabilized propargyl cations. jove.com

Table 3: Expected GC-MS Fragmentation Patterns for Long-Chain Hydrocarbons

| Feature | Description | Significance |

|---|---|---|

| Molecular Ion (M⁺) | Peak corresponding to the intact molecule's mass. | Confirms molecular weight. May be weak for long chains. whitman.edu |

| CₙH₂ₙ₊₁ Fragments | A series of peaks resulting from C-C bond cleavage. | Characteristic of the alkyl chain structure. whitman.edu |

| 14 amu Spacing | The mass difference between adjacent major fragment clusters. | Indicates the sequential loss of CH₂ groups. whitman.edu |

| Propargyl Cations | Fragments resulting from cleavage near the alkyne group. | Can be a strong indicator for the presence of an alkyne. jove.com |

High-Performance Liquid Chromatography (HPLC) of Modified this compound Derivatives

For derivatives of this compound that may be less volatile or have been modified to be more polar, high-performance liquid chromatography (HPLC) is the preferred analytical method. chembam.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

Given the long, non-polar alkyl chains of this compound, reversed-phase HPLC is the most suitable approach. libretexts.org In this mode, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is polar (e.g., a mixture of water with methanol (B129727) or acetonitrile). libretexts.orguhplcs.com Non-polar compounds, like this compound and its non-polar derivatives, will interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds will elute faster. libretexts.orguhplcs.com

The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. By modifying the composition of the mobile phase, often through a gradient elution where the solvent polarity is changed over time, a high degree of separation can be achieved for complex mixtures of derivatives. chembam.com Detection is typically performed using a UV detector, or if the derivatives are fluorescent, a fluorescence detector can be used for enhanced sensitivity. scispace.comfarmaciajournal.com

Table 4: Typical Parameters for Reversed-Phase HPLC Analysis

| Parameter | Description | Common Choice for Non-Polar Compounds |

|---|---|---|

| Stationary Phase | The solid packing material in the column. | C18 (Octadecylsilane) bonded to silica. libretexts.orguhplcs.com |

| Mobile Phase | The liquid that carries the sample through the column. | A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. libretexts.orgpharmaknowledgeforum.com |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution (changing solvent composition) for complex mixtures. chembam.com |

| Detector | The device used to detect compounds as they elute. | UV-Vis Detector or Fluorescence Detector. scispace.comfarmaciajournal.com |

Computational and Theoretical Studies on Tricos 10 Yne Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. lsu.edu Methods like Density Functional Theory (DFT) are particularly valuable for systems of this size, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. numberanalytics.com For Tricos-10-yne, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional structure through geometrical optimization. frontiersin.orgmdpi.comacs.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The optimization of this compound would confirm the linear geometry of the C-C≡C-C unit and the flexible, low-energy conformations of the nine-carbon and twelve-carbon alkyl chains attached to it.

DFT calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's polarity, solubility, and intermolecular interactions. The results of such a calculation would show a high electron density around the pi (π) bonds of the alkyne group, indicating its role as a nucleophilic center in potential chemical reactions. acs.org

Table 1: Predicted Geometrical Parameters for the Alkyne Group in this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C10≡C11 | 1.208 Å |

| Bond Length | C9–C10 | 1.465 Å |

| Bond Length | C11–C12 | 1.465 Å |

| Bond Angle | C9–C10≡C11 | 179.8° |

| Bond Angle | C10≡C11–C12 | 179.9° |

Note: This table contains hypothetical data based on typical values for internal alkynes calculated using DFT methods for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. frontiersin.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich C≡C triple bond. The HOMO-LUMO gap determines the energy required for the lowest-energy electronic excitation, which influences its optical properties. ossila.com Chemical reactivity indices such as electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies to quantify and predict reactive behavior.

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for this compound

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |

| This compound | -6.25 | 0.85 | 7.10 | 3.55 |

| 2-Butyne | -10.18 | 1.95 | 12.13 | 6.07 |

Note: This table presents illustrative, hypothetical data to compare a long-chain alkyne with a simple alkyne. The larger alkyl chains in this compound slightly raise the HOMO energy and lower the HOMO-LUMO gap compared to a small alkyne, suggesting a modest increase in reactivity.

Computational quantum chemistry can predict various spectroscopic parameters with a useful degree of accuracy. lsu.edu For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. chemaxon.com

Software packages use methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, to generate these predictions. nih.gov Comparing predicted spectra with experimental data is a powerful method for structure verification. The predicted chemical shifts for this compound would show characteristic signals for the sp-hybridized carbons of the alkyne group (typically in the 75-95 ppm range in ¹³C NMR) and for the protons on the carbons adjacent to the triple bond (α-protons). pdx.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C10, C11 | Alkyne (–C≡C–) | 80.5 |

| C9, C12 | Methylene (B1212753) (–CH₂–C≡) | 19.2 |

| C8, C13 | Methylene (–CH₂–CH₂–C≡) | 31.5 |

| C1, C23 | Methyl (CH₃–) | 14.1 |

Note: This table contains hypothetical data based on established ranges for alkyne and alkane chemical shifts for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity Indices

Reaction Mechanism Elucidation through Advanced Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the dynamic processes of chemical reactions. It allows for the mapping of reaction pathways, identification of transient species, and calculation of energy barriers that govern reaction rates. numberanalytics.com

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. masterorganicchemistry.com The characterization of this transition state is crucial for understanding the reaction mechanism. numberanalytics.com Computational methods can locate the geometry of a transition state, which corresponds to a first-order saddle point on the potential energy surface. scm.comresearchgate.net

For reactions involving this compound, such as electrophilic addition of HBr or Br₂ to the triple bond, computational modeling can determine the structure of the transition state (e.g., a bridged bromonium ion intermediate). libretexts.orgmasterorganicchemistry.com Once the structures of the reactants, transition state, and products are optimized, their relative energies can be calculated. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. rsc.org A lower activation energy implies a faster reaction.

Table 4: Hypothetical Energy Profile for the First Step of HBr Addition to this compound

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + HBr | 0.0 (Reference) |

| Transition State | [Tricos-10-en-11-yl cation]‡ | +15.2 |

| Intermediate | Vinyl cation | +5.8 |

Note: This table presents a hypothetical reaction energy profile for illustrative purposes. The values demonstrate how computational chemistry can quantify the energy barriers in a reaction mechanism.

Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. researchgate.net Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a defined dielectric constant (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. rsc.org For transformations of this compound, modeling solvent effects is critical for obtaining results that accurately reflect experimental conditions. chemrxiv.org

Furthermore, many alkyne reactions are catalyzed, for example, by transition metals in hydrogenation or hydration reactions. acs.org Computational modeling can elucidate the catalytic cycle by characterizing the interaction between the this compound substrate and the catalyst. rsc.org These models can help explain how a catalyst lowers the activation energy by stabilizing the transition state or providing an alternative reaction pathway with a lower energy barrier. rsc.org

Transition State Characterization and Determination of Activation Energy Barriers

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and complex systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the conformational dynamics and interactions of molecules like this compound at an atomic level. These simulations are crucial for understanding how the long hydrocarbon chains and the central alkyne group of this compound influence its behavior in different chemical environments.

Dynamic Behavior of Long-Chain Alkynes in Various Environments

The dynamic behavior of long-chain alkynes, such as this compound, is largely dictated by the flexibility of the alkyl chains and the rigidity of the carbon-carbon triple bond. MD simulations allow for the investigation of these dynamics in environments ranging from the gas phase to condensed phases like liquids and self-assembled monolayers.

The conformational order of long hydrocarbon chains is known to decrease with increasing temperature, with a higher population of gauche defects (kinks in the chain) observed at elevated temperatures. acs.org This transition from a more ordered, all-trans state to a more disordered state with gauche defects is a key aspect of the dynamic behavior of long-chain molecules. acs.orgnih.gov

Table 1: Simulated Conformational Properties of a Long-Chain Alkyne at Different Temperatures

| Temperature (K) | Average End-to-End Distance (Å) | Radius of Gyration (Å) | Percentage of Gauche Defects (%) |

| 300 | 25.8 | 8.1 | 15 |

| 350 | 24.5 | 7.8 | 25 |

| 400 | 23.1 | 7.5 | 38 |

Note: This table presents hypothetical data for this compound based on general trends observed in molecular dynamics simulations of long-chain hydrocarbons. acs.orgnih.gov

Intermolecular Interactions with Guest Molecules or Solvents

The interactions between this compound and its surrounding environment, whether solvent molecules or other guest molecules, are critical for understanding its solubility and reactivity. Alkynes are generally considered nonpolar and are thus more soluble in organic, nonpolar solvents than in polar solvents like water. openochem.orgnumberanalytics.com The primary intermolecular forces at play are London dispersion forces, which increase with the length of the carbon chain. openochem.org

MD simulations can quantify the interaction energies between this compound and various solvent molecules. These simulations often employ force fields that describe the potential energy of the system as a function of atomic coordinates. By analyzing the radial distribution functions and calculating the potential of mean force, researchers can gain a detailed picture of the solvent structure around the alkyne and the thermodynamics of their interaction.

The presence of the π-electron system in the alkyne bond can lead to specific interactions with certain solvents or guest molecules. For instance, solvents capable of donating electron density can interact with the π-system of the alkyne. acs.org The local environment around the alkyne group can, therefore, differ significantly from the environment around the saturated alkyl chains. acs.org

Table 2: Calculated Interaction Energies of a Long-Chain Alkyne with Different Solvents

| Solvent | Interaction Energy (kJ/mol) | Van der Waals Contribution (kJ/mol) | Electrostatic Contribution (kJ/mol) |

| Hexane | -45.2 | -45.0 | -0.2 |

| Toluene | -48.5 | -46.8 | -1.7 |

| Chloroform | -50.1 | -47.5 | -2.6 |

| Water | -12.3 | -11.9 | -0.4 |

Note: This table shows illustrative data for this compound based on expected trends in intermolecular interactions for nonpolar solutes in various solvents. uq.edu.au

Derivatization and Selective Functionalization of Tricos 10 Yne

Chemo-selective Transformations of the Alkyne Moiety

The triple bond in tricos-10-yne can be selectively transformed in the presence of other functional groups through several chemo-selective reactions. These transformations allow for the introduction of new atoms and the controlled reduction of the alkyne.

Introduction of Diverse Heteroatom Functionalities (e.g., via Thiol-yne Additions)

The thiol-yne reaction, or alkyne hydrothiolation, is a robust method for introducing sulfur functionalities onto the alkyne core of this compound. wikipedia.org This reaction can proceed through either a radical-mediated pathway, typically initiated by UV irradiation or a radical initiator like AIBN, or a nucleophilic conjugate addition. wikipedia.orgbham.ac.uk

In the radical-mediated process, a thiyl radical adds across the triple bond. For a monosubstituted alkyne, this addition is anti-Markovnikov. wikipedia.org For an internal alkyne like this compound, the initial addition of a thiol can lead to a mixture of (E)- and (Z)-alkenyl sulfide (B99878) isomers. wikipedia.org A key feature of the thiol-yne reaction is that the resulting vinyl sulfide is often more reactive than the initial alkyne, allowing for a second addition of a thiol to occur, potentially leading to 1,2-disulfide products. wikipedia.orgnih.gov The rate of the second addition can be significantly faster than the first. rsc.org

The nucleophilic thiol-yne reaction, often catalyzed by a base, involves the addition of a thiolate anion to an activated alkyne. bham.ac.uk While this compound is an unactivated alkyne, this pathway can be relevant for derivatives where an electron-withdrawing group is introduced nearby. The versatility of this chemistry allows for the introduction of various sulfur-containing molecules, and the reaction conditions can be tuned to favor mono- or di-addition products. wikipedia.org This methodology is widely used in materials science and bioconjugation due to its efficiency and orthogonality, often being classified as a "click" reaction. bham.ac.ukrsc.org

Table 1: Examples of Thiol-Yne Reactions on Alkynes

| Alkyne Substrate | Thiol Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic Internal Alkyne | Thioacetic acid | Radical Initiator | Alkenyl sulfide | wikipedia.org |

| Difunctional Alkyne | Tetrafunctional Thiol | Photoinitiator | Cross-linked polymer network | nih.gov |

| Ynamide | Diphenyl disulfide | --- | 1,2-bis(phenylthio)ethylene | wikipedia.org |

This table presents generalized examples of thiol-yne reactions, as specific data for this compound is not available in the provided search results. The outcomes are representative of reactions involving internal alkynes.

Selective Reductions to Z- or E-Alkenes and Saturated Hydrocarbons

The alkyne group of this compound can be selectively reduced to afford either the cis (Z)-alkene, the trans (E)-alkene, or the fully saturated alkane, depending on the chosen reagent.

Reduction to Z-(cis)-Alkenes: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen across the triple bond. This process selectively yields the Z-alkene, (Z)-tricos-10-ene. The reaction is stopped at the alkene stage because the poisoned catalyst is less effective at hydrogenating alkenes.

Reduction to E-(trans)-Alkenes: The reduction of alkynes to trans-alkenes is achieved through a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33°C). masterorganicchemistry.com This reaction proceeds via a radical anion intermediate. The steric preference for the more stable trans-vinylic radical intermediate ultimately leads to the formation of the E-alkene, (E)-tricos-10-ene. masterorganicchemistry.com

Reduction to Saturated Hydrocarbons: Complete reduction of the alkyne to the corresponding alkane, tricosane, can be accomplished through catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. masterorganicchemistry.com This process first reduces the alkyne to the alkene, which is then immediately reduced to the alkane.

Table 2: Reagents for Selective Reduction of Internal Alkynes

| Desired Product | Reagent(s) | Stereochemistry of Product |

|---|---|---|

| Z-Alkene | H₂, Lindlar's Catalyst | cis |

| E-Alkene | Na (or Li), liquid NH₃ | trans |

This table is based on well-established methods for alkyne reduction. masterorganicchemistry.com

Regioselective Functionalization Strategies at the Alkyne Position

For a symmetrical internal alkyne like this compound, regioselectivity is not a concern for simple additions. However, for more complex transformations or for unsymmetrical derivatives of this compound, directing the functionalization to a specific carbon of the original alkyne is a significant synthetic challenge.

Directed Functionalization using Auxiliary Groups

One powerful strategy to control regioselectivity in alkyne functionalization involves the use of directing groups. acs.org An auxiliary group is temporarily installed near the alkyne, which then coordinates to a metal catalyst, directing the reaction to a specific site. acs.org For instance, a hydroxyl group can direct diboration reactions. acs.org Although this compound itself lacks a directing group, it could be modified at one of the chain ends or a nearby position to install one. This would break the molecule's symmetry and allow for regiocontrolled functionalization of the alkyne. For example, cobalt-catalyzed hydrosilylation of unsymmetrical alkynes has been shown to be highly regioselective when a phenylthio group is used as a directing group. researchgate.net

Olefin Metathesis Approaches for Alkyne Chain Transformation

Olefin metathesis is a powerful carbon-carbon bond-forming reaction. numberanalytics.com While this compound itself is not an olefin, it can participate in enyne metathesis if an alkene moiety is present elsewhere in the molecule. wikipedia.org Enyne metathesis involves the reaction of an alkene and an alkyne in the presence of a metal carbene catalyst (like a Grubbs or Schrock catalyst) to form a new butadiene. numberanalytics.comwikipedia.org This can be an intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular process. wikipedia.org

Furthermore, alkyne metathesis, which cleaves and reforms carbon-carbon triple bonds, offers a route to transform the alkyne itself. libretexts.org In a cross-metathesis reaction with another alkyne, this compound could be converted into new, unsymmetrical alkynes. This strategy is particularly useful for synthesizing large rings via ring-closing alkyne metathesis (RCAM). libretexts.org

Stereoselective Conversion of the Alkyne to Defined Olefinic Systems

The controlled synthesis of specific olefin stereoisomers (Z or E) from an alkyne is a cornerstone of stereoselective synthesis. As detailed in section 6.1.2., the choice of reduction methodology is the primary means of controlling the stereochemical outcome of the conversion of this compound to tricos-10-ene.

Synthesis of (Z)-Tricos-10-ene: The use of Lindlar's catalyst provides a reliable method for the syn-hydrogenation of the alkyne, leading exclusively to the Z-isomer.

Synthesis of (E)-Tricos-10-ene: The dissolving metal reduction with sodium in liquid ammonia proceeds through a mechanism that thermodynamically favors the formation of the more stable trans-alkene, thus yielding the E-isomer with high selectivity. masterorganicchemistry.com

The ability to selectively produce either the Z or E olefin from a single alkyne precursor is a powerful tool, as the stereochemistry of the double bond can have a profound impact on the physical properties and biological activity of the resulting molecule. These stereochemically defined alkenes can then serve as substrates for further stereospecific reactions, such as dihydroxylation or epoxidation, allowing for the construction of complex, stereochemically rich structures. masterorganicchemistry.com

Advanced Applications of Tricos 10 Yne in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of the triple bond in Tricos-10-yne makes it an invaluable building block in organic synthesis. hilarispublisher.com Chemists can leverage this feature to introduce specific structural elements and functionalities into larger, more complex molecules with a high degree of control. illinois.eduacs.org

Precursor for Long-Chain Alkenes and Alkanes with Defined Stereochemistry

One of the most powerful applications of this compound is its role as a precursor in the stereoselective synthesis of long-chain alkenes. The geometry of the resulting double bond—either cis (Z) or trans (E)—can be precisely controlled by the choice of reduction conditions, a critical factor in the synthesis of biologically active molecules and advanced materials where stereochemistry dictates function. rsc.orgmasterorganicchemistry.com

The conversion of an alkyne to a cis-alkene is commonly achieved through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline). youtube.comlibretexts.orgmsu.edu This method facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the Z-isomer exclusively. youtube.compressbooks.pub For this compound, this reaction would yield (Z)-tricos-10-ene.

Conversely, to obtain the trans-alkene, a dissolving metal reduction is typically employed, using sodium or lithium metal in liquid ammonia (B1221849). libretexts.orgmsu.edu This reaction proceeds through a radical anion intermediate, which allows the molecule to adopt the more thermodynamically stable trans configuration before the second hydrogen is added, leading to the formation of (E)-tricos-10-ene. youtube.comlibretexts.org

Complete reduction of the triple bond to an alkane, yielding tricosane, can be accomplished through catalytic hydrogenation with standard catalysts like platinum, palladium, or nickel, where the intermediate alkene is rapidly reduced further. youtube.commsu.edupressbooks.pub

Table 1: Stereoselective Reduction of this compound

| Target Product | Stereochemistry | Typical Reagents and Conditions | Mechanism Highlights |

|---|---|---|---|

| (Z)-Tricos-10-ene | cis (Z) | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition of hydrogen atoms to the same face of the alkyne on the catalyst surface. libretexts.orgmsu.edu |

| (E)-Tricos-10-ene | trans (E) | Na or Li in liquid NH₃ | Formation of a vinyl radical anion intermediate that isomerizes to the more stable trans form. youtube.comlibretexts.org |

| Tricosane | Not Applicable | H₂, Pd/C, Pt, or Ni (excess H₂) | Complete saturation of the triple bond via a two-step hydrogenation. msu.edupressbooks.pub |

Integration into Synthetic Pathways for Designed Organic Molecules

This compound is a valuable intermediate for constructing complex organic molecules, including natural products and their analogues. semanticscholar.orgresearchgate.net The alkyne functional group can participate in a variety of carbon-carbon bond-forming reactions, allowing for the extension and elaboration of its hydrocarbon skeleton. For instance, reactions like the Sonogashira coupling can be used to attach aryl or vinyl groups to the alkyne carbons. oup.com Furthermore, the alkyne can be transformed into other functional groups, such as ketones through hydration or carboxylic acids via oxidative cleavage, providing entry points for further synthetic modifications. solubilityofthings.com Its long alkyl chains are particularly useful in the synthesis of lipids, pheromones, or other amphiphilic molecules where a long, nonpolar tail is a key structural feature. semanticscholar.orgacs.org

Polymer Chemistry and Material Applications

The presence of a reactive triple bond makes this compound a candidate monomer for creating specialized polymers and functional materials. nextgurukul.inlcpo.fr The long alkyl chains can impart properties such as solubility and processability to the resulting materials.

Synthesis of Alkyne-Containing Polymers and Copolymers

This compound can, in principle, be used in polymerization reactions that specifically target alkynes. numberanalytics.com One such method is alkyne metathesis, particularly Acyclic Diyne Metathesis (ADIMET) polymerization, which can produce linear polymers with repeating alkyne units in the backbone. rsc.org While this compound itself is not a diyne, it could be incorporated into copolymers with diynes to modulate the properties of the final polymer, such as increasing its flexibility or solubility due to the long alkyl side chains. The resulting polymers, featuring triple bonds along their backbone, are often conjugated and can exhibit interesting electronic and optical properties. oup.com Polycyclotrimerization is another route where three alkyne units can react to form benzene (B151609) rings, leading to highly branched or cross-linked aromatic polymer networks. oup.com

Fabrication of Alkyne-Functionalized Surfaces and Polymer Networks

The alkyne group in this compound is an excellent handle for surface functionalization and the creation of polymer networks through highly efficient and specific reactions. qut.edu.au The most prominent of these is the "click chemistry" family of reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. numberanalytics.comchemrxiv.org

By first creating a surface that presents azide (B81097) groups, this compound could be "clicked" onto it, resulting in a surface densely coated with long, 23-carbon alkyl chains. Such functionalization could dramatically alter the surface properties, for example, by creating a highly hydrophobic or lubricating layer.

Similarly, the thiol-yne reaction can be used to form cross-linked polymer networks. nih.gov In this process, a dithiol linker can react sequentially with the alkyne of this compound, first forming a vinyl sulfide (B99878) and then reacting again to create a stable, cross-linked structure. acs.org This approach allows for the fabrication of soft, elastomeric materials whose mechanical properties can be tuned by controlling the cross-linking density. acs.orgnih.gov

Table 2: Functionalization and Networking Reactions of this compound

| Application | Reaction Type | Reactants with this compound | Resulting Structure/Material |

|---|---|---|---|

| Surface Functionalization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified surface | Surface grafted with tricosyl chains via a triazole linkage. |

| Polymer Network Formation | Thiol-yne Reaction | Multifunctional thiols (e.g., dithiols) | Cross-linked polymer network with dithioether linkages. nih.gov |

Conceptual Potential in Alkyne-Rich Carbon Allotropes and Materials

This compound belongs to the broader class of alkynes, which are fundamental to the conceptual design of certain carbon allotropes. gimmenotes.co.zarsc.org Allotropes are different structural forms of the same element. rsc.org While graphite (B72142) and diamond are composed entirely of sp² and sp³ hybridized carbons, respectively, a theoretical class of allotropes known as graphynes incorporates sp-hybridized carbon atoms, forming acetylenic linkages (–C≡C–) within a two-dimensional lattice. unipd.itresearchgate.net

The synthesis of well-ordered graphyne and its analogues, like graphdiyne, is a significant challenge in materials science. chinesechemsoc.orgresearchgate.net These syntheses often rely on the coupling of precursor molecules containing multiple alkyne groups. researchgate.netresearchgate.net While this compound itself is not a typical precursor for forming these extended 2D networks due to having only one alkyne group and long, bulky alkyl chains, the study of its reactivity and self-assembly provides insights into the behavior of alkyne-rich systems. Conceptually, long-chain alkynes are related to linear acetylenic carbon or carbyne, a theoretical one-dimensional carbon allotrope consisting of a chain of sp-hybridized carbons. uomustansiriyah.edu.iqbg.ac.rs Research into the properties of molecules like this compound contributes to the fundamental understanding required to pursue the synthesis of these advanced, alkyne-rich materials. arxiv.orgresearchgate.net

Bioorthogonal Chemical Tagging and Conjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are highly specific and efficient, making them powerful tools for labeling and tracking biomolecules.

Utilization of this compound in Click Chemistry for Macromolecular Conjugation

Click chemistry, a class of bioorthogonal reactions, is widely used for conjugating molecules of interest to macromolecules such as proteins, nucleic acids, and polymers. The most common form of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

A literature search did not yield any studies demonstrating the use of this compound in CuAAC or other click chemistry reactions for the purpose of macromolecular conjugation. Research in this area typically employs terminal alkynes or more complex, strained cyclic alkynes which exhibit favorable reactivity and accessibility. The internal alkyne of this compound presents steric hindrance and lacks the reactivity of a terminal alkyne, which may limit its utility in standard click chemistry protocols.

Development of Alkyne-Based Probes for Chemical Biology Methodologies

Alkyne-containing molecules are frequently incorporated into chemical probes to enable the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. These probes are instrumental in various chemical biology techniques, including activity-based protein profiling and target identification.

There is no available research detailing the development or application of this compound as a chemical probe. The long, hydrophobic 23-carbon chain of this compound would likely impart specific physicochemical properties, but its potential as a scaffold for chemical probes has not been explored in the scientific literature.

Concluding Remarks and Future Research Perspectives on Tricos 10 Yne Chemistry

Unexplored Reactivity and Novel Transformations of Long-Chain Internal Alkynes

The carbon-carbon triple bond is a hub of high electron density, making it susceptible to a wide range of chemical transformations. msu.edu For long-chain internal alkynes like tricos-10-yne, the exploration of this reactivity is still in its early stages. Future research should focus on leveraging the alkyne functionality to create complex and valuable molecules with high precision.

Key areas for investigation include:

Stereodivergent Functionalization : The ability to selectively synthesize either E- or Z-alkenes from an alkyne is a powerful tool in organic synthesis. rsc.org Advanced catalytic systems using metals like cobalt, nickel, and palladium have shown remarkable success in controlling the stereoselectivity of hydrogenation, hydroboration, and hydrosilylation reactions. rsc.orgrsc.orgresearchgate.net Applying these ground-breaking methodologies to this compound could provide access to stereochemically defined long-chain alkenes, which are valuable as synthetic intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgrsc.org For instance, controlled semi-hydrogenation using a Lindlar catalyst could yield (Z)-tricos-10-ene, while reduction with sodium in liquid ammonia (B1221849) would produce the corresponding (E)-isomer. masterorganicchemistry.comlibretexts.org

Hydrofunctionalization Reactions : The addition of H-X bonds across the triple bond is a fundamental transformation. While the hydration of internal alkynes can be non-regioselective, modern catalytic methods offer improved control. msu.edu Research into the hydroamination, hydrocyanation, and hydrofluorination of this compound could yield novel functionalized long-chain molecules. rsc.orgacs.org Gold-catalyzed hydrofluorination, for example, has been successfully applied to internal alkynes using aqueous HF, presenting an economical route to monofluoroalkenes. acs.org

Radical Transformations : The development of radical reactions involving internal alkynes has opened new avenues for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These transformations, often initiated by visible-light photocatalysis or electrocatalysis, can proceed under mild conditions. rsc.orgresearchgate.net Investigating the radical addition to this compound could lead to the synthesis of complex and biologically relevant structures.

Cycloaddition Reactions : The alkyne moiety is an excellent participant in cycloaddition reactions. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly noteworthy as it is effective for internal alkynes, providing a pathway to 1,4,5-trisubstituted 1,2,3-triazoles. acs.org Applying this "click" chemistry to this compound could enable its conjugation to other molecules, opening possibilities in medicinal chemistry and materials science.

Integration with Sustainable and Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. nih.govchinayyhg.com The future of this compound chemistry should be intrinsically linked with the principles of green chemistry, focusing on minimizing waste, avoiding hazardous reagents, and using renewable resources.

Promising research directions include:

Recyclable Catalysts : The development of heterogeneous and recyclable catalysts is a key goal of green chemistry. nih.gov Systems such as metal nanoparticles supported on graphitic carbon or encapsulated in polysiloxanes have shown high efficiency and recyclability in alkyne functionalization reactions, including chlorination, bromination, and iodination. nih.gov Exploring such catalysts for the transformations of this compound would enhance the economic and environmental viability of its use.

Electrochemical Synthesis : Electrochemistry offers a powerful and environmentally benign alternative to traditional chemical oxidants and reductants. researchgate.net Recent studies have demonstrated the electrochemical cleavage of C-C triple bonds and the conversion of terminal alkynes to carboxylic acids without the need for metal catalysts. researchgate.net Developing electrochemical methods for the functionalization of this compound could significantly reduce the environmental impact of its synthesis and derivatization.